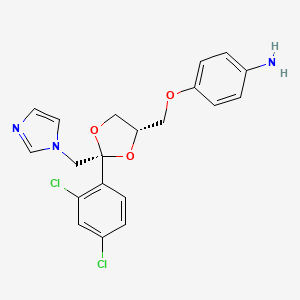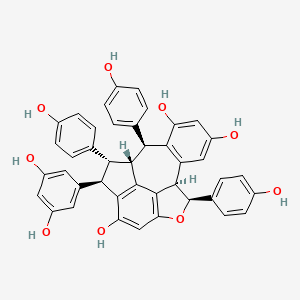
5-Bromo-5-fluoro-6-methoxy-dihydro-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is used in various scientific research applications, particularly in the fields of cancer research and molecular biology. This compound has been studied for its potential therapeutic effects and its ability to incorporate into DNA, thereby affecting cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine typically involves multiple steps, starting from readily available precursors. The key steps include halogenation, methoxylation, and nucleoside formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include purification steps such as crystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may alter the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine has several scientific research applications, including:
Cancer Research: It has been evaluated for its potential to treat neoplastic diseases by incorporating into DNA and disrupting cellular processes.
Molecular Biology: The compound is used to study DNA synthesis and cell proliferation by labeling dividing cells.
Medical Research: Its effects on cellular differentiation and maturation are of interest in various medical studies.
Wirkmechanismus
The mechanism of action of 5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine involves its incorporation into DNA during the S phase of the cell cycle. This incorporation disrupts DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include thymidylate synthase and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2’-deoxyuridine: A closely related compound with similar biological effects.
5-Bromo-2’-deoxyuridine: Another thymidine analog used in DNA synthesis studies.
Uniqueness
5-Bromo-5-fluoro-6-methoxy-dihydro-2’-deoxyuridine is unique due to its specific halogenation pattern and methoxy group, which confer distinct chemical and biological properties. Its ability to persist in the bloodstream longer than similar compounds makes it a valuable tool in research .
Eigenschaften
CAS-Nummer |
1031-61-4 |
|---|---|
Molekularformel |
C10H14BrFN2O6 |
Molekulargewicht |
357.13 g/mol |
IUPAC-Name |
5-bromo-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14BrFN2O6/c1-19-8-10(11,12)7(17)13-9(18)14(8)6-2-4(16)5(3-15)20-6/h4-6,8,15-16H,2-3H2,1H3,(H,13,17,18)/t4-,5+,6+,8?,10?/m0/s1 |
InChI-Schlüssel |
JXBABPBZPSKYSI-SKAWGCAZSA-N |
Isomerische SMILES |
COC1C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)(F)Br |
Kanonische SMILES |
COC1C(C(=O)NC(=O)N1C2CC(C(O2)CO)O)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


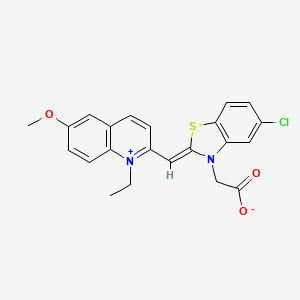

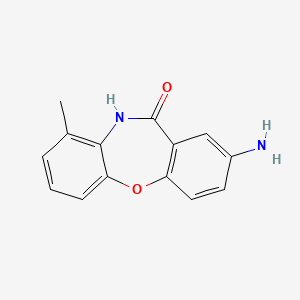
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)


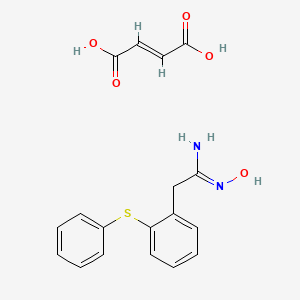
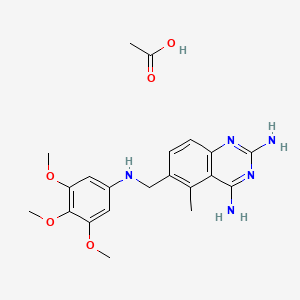
![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
